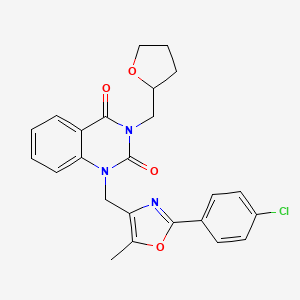

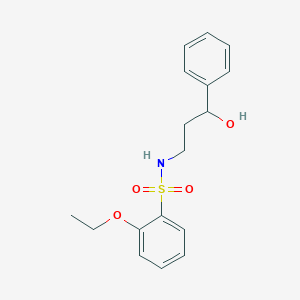

2-ethoxy-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-ethoxy-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide” is a chemical compound with the molecular formula C17H21NO4S and a molecular weight of 335.42. It is a derivative of benzenesulfonamide .

Synthesis Analysis

While specific synthesis methods for “2-ethoxy-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide” are not available in the search results, benzenesulfonamide derivatives have been synthesized and studied for their anticancer and antimicrobial properties . The synthesis of such compounds often involves electrophilic aromatic substitution .

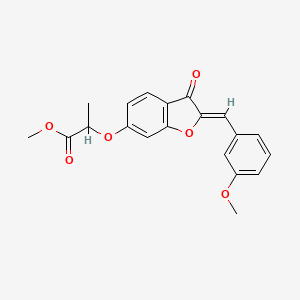

Molecular Structure Analysis

The compound is an ether derivative, which can be considered as a derivative of water where both hydrogen atoms are replaced by alkyl or aryl groups . In this case, the groups are 2-ethoxy and N-(3-hydroxy-3-phenylpropyl).

Applications De Recherche Scientifique

Endothelin Receptor Antagonists

Research on biphenylsulfonamides, such as the development of selective endothelin-A (ETA) receptor antagonists, showcases the potential of sulfonamide derivatives in treating cardiovascular diseases. Murugesan et al. (1998) explored the structure-activity relationships of these compounds, leading to the identification of potent analogs with significant oral activity in inhibiting pressor effects caused by endothelin-1, indicating their potential in managing conditions like hypertension and heart failure (Murugesan et al., 1998).

Vasospasm Prevention

Another application is in the prevention of cerebral vasospasm following subarachnoid hemorrhage. Zuccarello et al. (1996) demonstrated that oral administration of endothelin receptor antagonists significantly reduced vasospasm in animal models, suggesting a therapeutic pathway for conditions associated with subarachnoid hemorrhage (Zuccarello et al., 1996).

Molecular Assembly and Conformation

The study of arylsulfonamide para-alkoxychalcones by Castro et al. (2013) illustrates the impact of molecular structure on conformation and assembly. This research offers insights into how slight modifications can influence the crystal structure and packing, relevant for the design of materials with specific physical properties (Castro et al., 2013).

Photodynamic Therapy

The development of zinc phthalocyanine derivatives substituted with benzenesulfonamide groups for photodynamic therapy shows the application in treating cancers. Pişkin et al. (2020) highlighted the potential of these compounds as Type II photosensitizers due to their high singlet oxygen quantum yield and good fluorescence properties, marking an advance in non-invasive cancer treatments (Pişkin et al., 2020).

Carbonic Anhydrase Inhibitors

Sulfonamides, including benzenesulfonamides, are known for their role as carbonic anhydrase inhibitors (CAIs), with applications ranging from the treatment of glaucoma to diuretics. Research by Di Fiore et al. (2011) into N-substituted benzenesulfonamides offers a deeper understanding of their binding and inhibition mechanisms, providing a foundation for developing more effective CAIs (Di Fiore et al., 2011).

Propriétés

IUPAC Name |

2-ethoxy-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO4S/c1-2-22-16-10-6-7-11-17(16)23(20,21)18-13-12-15(19)14-8-4-3-5-9-14/h3-11,15,18-19H,2,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFMNOTFMBAQHMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1S(=O)(=O)NCCC(C2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-ethoxy-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(15S)-10-(4-Methoxyphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoic acid](/img/structure/B2570376.png)

![2-({[3-oxo-2-benzofuran-1(3H)-yliden]methyl}amino)benzenecarbonitrile](/img/structure/B2570378.png)

![3-((3-(4-ethylphenyl)-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-1-yl)methyl)-4-methoxybenzaldehyde](/img/structure/B2570379.png)

![1-(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethanone](/img/structure/B2570380.png)

![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2570386.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2570390.png)

![4-[bis(2-methylpropyl)sulfamoyl]-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2570393.png)